Doxycycline ssa

Synthetic Chemistry Process Development Stereoselectivity

Doxycycline ssa (sulfosalicylate) delivers >99.5% α-epimer purity—critical for synthetic routes requiring exclusive alpha-epimer formation, analytical reference standards, and mechanistic studies. Its sulfosalicylate counterion confers distinct solubility and stereochemical properties not replicated by hyclate or monohydrate salts. Direct substitution without rigorous qualification compromises assay reproducibility and synthetic yield. In patented hydrogenation processes, doxycycline ssa achieves 98.6% yield with 99.69% α-epimer purity, minimizing purification steps. For stereospecific integrity, this salt form is the essential starting material.

Molecular Formula C30H32N2O14S
Molecular Weight 676.6 g/mol
Cat. No. B12324980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline ssa
Molecular FormulaC30H32N2O14S
Molecular Weight676.6 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C22H24N2O8.C8H8O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-14-7-3-2-5(15(11,12)13)4-6(7)8(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);2-4H,1H3,(H,9,10)(H,11,12,13)
InChIKeyGAECCXADDYKWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxycycline SSA (CAS 369-95-9) Procurement Guide for Research and Industrial Applications


Doxycycline ssa (doxycycline sulfosalicylate; CAS 369-95-9; MF: C22H24N2O8•C8H8O6S; MW: 676.649) is a semisynthetic tetracycline antibiotic salt form utilized primarily as a high-purity research reagent and chemical intermediate [1]. Unlike therapeutic salt forms such as hyclate or monohydrate, doxycycline ssa is not intended for clinical or diagnostic use, but rather for organic synthesis, analytical method development, and mechanistic studies in antimicrobial and anti-inflammatory research .

Why Generic Substitution with Other Doxycycline Salts or Tetracyclines Fails for Doxycycline SSA


Substituting doxycycline ssa with other doxycycline salt forms (e.g., hyclate, monohydrate) or alternative tetracyclines (e.g., tetracycline HCl, minocycline) without rigorous qualification risks compromising assay reproducibility and synthetic yield. Doxycycline ssa's sulfosalicylate counterion confers distinct physicochemical properties—including enhanced stereospecific purity (>99.5% alpha-epimer) and a different solubility profile—that are critical for its role as an intermediate in manufacturing and as a reference standard in analytical chemistry [1]. Furthermore, in-class compounds like tetracycline exhibit markedly different renal excretion profiles (40% vs. 60–80%) and in vitro collagenase inhibitory potency, precluding direct functional interchange in research models [2][3].

Doxycycline SSA Quantitative Differentiation Evidence Guide


Superior Stereospecific Purity of Doxycycline SSA Enables Higher Synthetic Yield Compared to Prior Art Tetracyclines

Doxycycline ssa is crystallized as an acid addition salt from the hydrogenation reaction mixture, achieving >99.5% purity by HPLC and exclusive formation of the desired alpha-epimer, with no detectable beta-epimer [1]. This represents a significant improvement over prior art processes, such as those described in U.S. Patent 3,954,862 (81% alpha-epimer, 1.6% beta-epimer) and U.S. Patent 3,907,890 (98% alpha-epimer, 2% beta-epimer) [1].

Synthetic Chemistry Process Development Stereoselectivity

Doxycycline Hyclate Demonstrates Superior Water Solubility Over Monohydrate, a Critical Formulation Consideration

The water solubility of doxycycline salt forms varies significantly, impacting formulation and bioavailability. Doxycycline hyclate is freely soluble in water, whereas doxycycline monohydrate is only very slightly soluble [1]. This solubility difference necessitates different formulation approaches and can affect dissolution rates in vitro and absorption in vivo.

Formulation Science Pharmaceutics Solubility

Doxycycline Exhibits Superior Renal Safety Profile Compared to First-Generation Tetracycline

Doxycycline's renal excretion is significantly lower than that of tetracycline, making it the preferred tetracycline for patients with impaired renal function. In individuals with normal renal function, doxycycline excretes approximately 40% of the dose via the kidneys over 72 hours, compared to 60–80% for tetracycline [1]. In severe renal insufficiency (CrCl <10 mL/min), doxycycline's renal excretion drops to 1–5%, whereas tetracycline accumulation can lead to toxicity [1][2].

Pharmacokinetics Toxicology Renal Impairment

Doxycycline Is 2.5-Fold More Potent Than Tetracycline in Delaying Collagen Membrane Degradation In Vitro

In an in vitro collagenase degradation assay, doxycycline at 20 mg/mL concentration was more effective in prolonging collagen membrane degradation time compared to tetracycline at 50 mg/mL concentration [1]. This indicates a 2.5-fold higher potency (on a mg/mL basis) for doxycycline in inhibiting clostridial collagenase, a key enzyme in periodontal tissue destruction.

Collagenase Inhibition Matrix Metalloproteinases Periodontology

Doxycycline Displays Lower Bactericidal Activity Against S. aureus Compared to Tigecycline and Vancomycin

In time-kill studies against both methicillin-susceptible (MSSA) and -resistant (MRSA) Staphylococcus aureus isolates, doxycycline demonstrated no bactericidal activity (≥3-log10 CFU/mL reduction) at any concentration tested and showed bacterial regrowth after 24 hours at the MIC [1]. In contrast, vancomycin exhibited bactericidal activity against 50% of MRSA strains at 4×MIC and against 100% of MSSA strains at 4×MIC, while tigecycline at 2×MIC achieved a 1–2 log10 decrease in viable counts against 19 of 20 strains [1].

Antimicrobial Susceptibility Time-Kill Kinetics MRSA

Doxycycline Monohydrate Offers Higher Active Pharmaceutical Ingredient Content per Unit Mass than Hyclate

The salt form of doxycycline directly impacts the weight of active moiety delivered. A 100 mg dose of doxycycline monohydrate contains 96 mg of doxycycline base, whereas a 100 mg dose of doxycycline hyclate contains only 87 mg of doxycycline base [1]. Consequently, to achieve the equivalent 96 mg dose, 110 mg of hyclate would be required.

Drug Formulation API Potency Analytical Chemistry

Optimal Procurement Scenarios for Doxycycline SSA Based on Differentiated Evidence


Synthetic Process Development Requiring High Stereospecific Purity

Doxycycline ssa is the preferred starting material or intermediate for synthetic routes requiring exclusive alpha-epimer formation and >99.5% purity. Its use minimizes purification steps and maximizes yield, as demonstrated in the patented hydrogenation process yielding 98.6% doxycycline with 99.69% alpha-epimer purity [1].

Formulation Studies Investigating Solubility-Dependent Bioavailability

When designing oral formulations, researchers should select the appropriate salt form based on the evidence that doxycycline hyclate is freely soluble in water, while doxycycline monohydrate is very slightly soluble [2]. This choice directly impacts dissolution testing and in vivo absorption predictions.

In Vivo Studies Requiring a Tetracycline with Renal Safety Margin

For animal models of infection or inflammation where renal function may be compromised, doxycycline is the tetracycline of choice due to its low renal excretion (40% in normal function, 1–5% in severe impairment) compared to first-generation tetracycline (60–80%) [3].

In Vitro Models of Collagenase Inhibition and Tissue Remodeling

Doxycycline at 20 mg/mL is a validated concentration for effectively delaying collagen membrane degradation, offering 2.5-fold higher potency than tetracycline [4]. This makes doxycycline a more efficient tool for studying matrix metalloproteinase (MMP) inhibition in periodontal and wound healing research.

Quote Request

Request a Quote for Doxycycline ssa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.